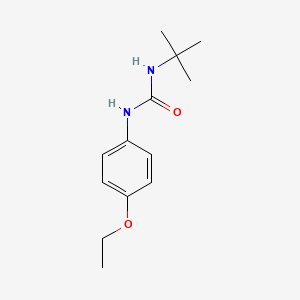

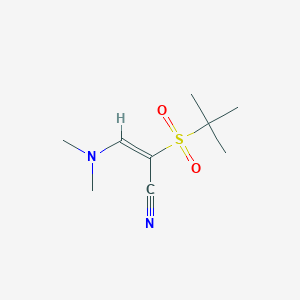

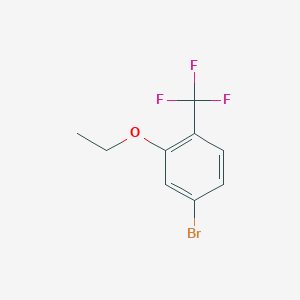

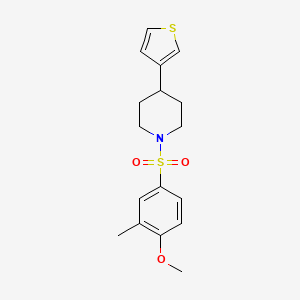

2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This usually includes the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the molecular geometry, bond lengths and angles, and electronic structure of the compound.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and the conditions of the reaction.Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.Applications De Recherche Scientifique

Cancer Metastasis Inhibition

One notable application of sulfonyl acrylonitriles, closely related to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile, is in the inhibition of cancer metastasis. Researchers have designed and synthesized a series of sulfonyl acrylonitriles to improve their efficacy and pharmaceutical properties. These compounds, including analogues, have shown potent activity in causing cancer cell death during adhesion to normal mesothelial cells, which could potentially inhibit the spread of intra-abdominal cancers such as ovarian and pancreatic cancer. This highlights the potential clinical use of these compounds as an adjunct to surgical resection of cancers (Shen et al., 2015).

Asymmetric Catalysis

Another research application is in the field of asymmetric catalysis. Acrylamides derived from 3,5-dimethyl-1H-pyrazole, closely related in structure to the compound of interest, have been employed in asymmetric [3+2] cycloaddition reactions. These reactions afford regiospecific annulation products with moderate enantioselectivities, demonstrating the utility of these compounds in synthetic organic chemistry to create complex, functionalized molecules (Han et al., 2011).

Polymer Science

In the realm of polymer science, the compound has relevance in the synthesis of water-soluble and responsive polymers. For instance, copolymers of carboxybetaine and sulfobetaine monomers have been synthesized, demonstrating complex solubility behavior that varies with composition, pH, and electrolyte concentration. Such materials have significant implications in the development of smart materials for biomedical and industrial applications (Kathmann et al., 1997).

Antioxidant Properties

Research has also explored the antioxidant properties of compounds with structural features similar to 2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile. The synthesis and characterization of such antioxidants have been studied, revealing their potential in protecting against oxidative damage, which is crucial in various fields including material science and pharmacology (Li et al., 2014).

Membrane Permeability and Morphology

Furthermore, studies on polysulfone-graft-poly(tert-butyl acrylate) and its derivatives have provided insights into the morphology and permeability of membranes. These findings have important implications for the development of filtration and separation technologies, showcasing the versatility of sulfonyl acrylonitriles in enhancing material properties (Lu et al., 2005).

Safety And Hazards

This involves understanding the toxicity, flammability, and environmental impact of the compound.

Orientations Futures

This involves understanding the potential applications and ongoing research involving the compound.

Propriétés

IUPAC Name |

(E)-2-tert-butylsulfonyl-3-(dimethylamino)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2S/c1-9(2,3)14(12,13)8(6-10)7-11(4)5/h7H,1-5H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTBCGLYCZPGFOM-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C(=CN(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)S(=O)(=O)/C(=C/N(C)C)/C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butylsulfonyl)-3-(dimethylamino)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2768926.png)

![2-[4-(tert-butyl)benzyl]-6-styryl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B2768928.png)

![3-[2-(3-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2768929.png)

![Boc-3-exo-aminobicyclo[2.2.1]-heptane-2-exo-carboxylic acid](/img/no-structure.png)

![2-(4-fluorophenyl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2768946.png)